molecular formula C22H22N2O4S B2945730 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide CAS No. 1115979-49-1

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide

Cat. No.: B2945730
CAS No.: 1115979-49-1
M. Wt: 410.49
InChI Key: VASMQJQIJRNTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide ( 1115979-49-1) is a sophisticated quinoline derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a molecular formula of C22H22N2O4S and a molecular weight of 410.49 g/mol . Its intricate structure incorporates a benzenesulfonyl group and a 2-oxo-1,2-dihydroquinolin core, which is linked via an acetamide group to a cyclopentyl ring . This specific architecture, particularly the nitrogen-containing aromatic system and the sulfonyl group, is engineered to confer high selective binding affinity towards specific enzymes or receptors, enhancing its potential as a scaffold for developing bioactive molecules . Quinoline-based compounds are extensively investigated for their diverse biological activities, which can include antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the 2-oxo-1,2-dihydroquinoline (quinolinone) core is a key feature found in various synthetic and natural products with pronounced pharmacological profiles . This makes the compound a valuable intermediate or building block for constructing more complex heterocyclic systems aimed at novel drug discovery . Researchers can utilize this compound in hit-to-lead optimization studies, investigating structure-activity relationships (SAR), and exploring mechanisms of action related to its targeted protein interactions . It is supplied with guaranteed high purity for research applications. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c25-21(23-17-9-5-6-10-17)15-24-19-13-7-4-8-16(19)14-20(22(24)26)29(27,28)18-11-2-1-3-12-18/h1-4,7-8,11-14,17H,5-6,9-10,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASMQJQIJRNTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C=C(C2=O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide typically involves multiple steps One common method starts with the preparation of the benzenesulfonyl chloride, which is then reacted with a suitable amine to form the sulfonamide The dihydroquinolinone core is synthesized separately and then coupled with the sulfonamide under specific reaction conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted sulfonamides.

Scientific Research Applications

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with serine residues in enzymes, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects. The dihydroquinolinone core and the cyclopentylacetamide moiety also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-oxo-1,2-dihydroquinoline and indole derivatives. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparisons

Compound Name / ID (from ) Core Structure Key Substituents Reported Activity Key Differences vs. Target Compound
Target Compound Quinolin-2-one 3-Benzenesulfonyl, N-cyclopentylacetamide Not explicitly reported (hypothesized kinase inhibition) Reference compound for comparison
Compound 1-F Indolin-2-one 3-(Hydroxyacetamido-phenyl) Anticancer (EGFR inhibition) Indole core vs. quinoline; lacks sulfonyl group
Compound K Indolin-2-one 4-Methylcoumarin-linked acetamide Anticoagulant (thrombin inhibition) Coumarin substituent vs. benzenesulfonyl; different solubility profile
Compound 3.85 Indolin-2-one 3-Quinoxaline-fused Antimicrobial (DNA gyrase inhibition) Quinoxaline fusion alters planar aromaticity; no sulfonamide group
Compound М Indolin-2-one Naphthylaminoethyl side chain Antipsychotic (dopamine receptor modulation) Bulky naphthyl group vs. cyclopentyl; higher molecular weight

Key Observations :

Sulfonamide Group: The benzenesulfonyl group distinguishes it from most analogs in , which typically feature hydroxyacetamide or aryl substituents. Sulfonamides are known for their strong hydrogen-bonding capacity and use in carbonic anhydrase inhibitors (e.g., acetazolamide) .

Side Chain : The N-cyclopentylacetamide group offers moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with polar substituents in analogs like Compound 38 ([2-hydroxy-acetamido] acetic acid), which may limit blood-brain barrier penetration .

Biological Activity

The compound 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide is a synthetic organic molecule notable for its complex structure, which includes a quinoline core, a benzenesulfonyl group, and a cyclopentylacetamide moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and cytotoxic effects.

The molecular formula of the compound is C18H22N2O3SC_{18}H_{22}N_2O_3S with a molecular weight of approximately 358.45 g/mol. The presence of various functional groups in its structure suggests a range of possible chemical reactivities, which may contribute to its biological activity.

Anti-inflammatory Properties

Preliminary studies indicate that compounds with structural similarities to This compound exhibit significant anti-inflammatory properties. In particular, compounds containing the sulfonamide moiety have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

A study evaluating various derivatives found that certain cyclic imides demonstrated 71.2% to 82.9% edema inhibition relative to standard anti-inflammatory drugs like celecoxib and diclofenac . The efficacy of these compounds was assessed through in vivo models, revealing their potential as effective anti-inflammatory agents.

Cytotoxic Effects

The cytotoxic activity of This compound was evaluated using a full NCI 59 cell line panel assay. The results indicated weak positive cytotoxic effects at a concentration of 10 µM , with a percentage growth inhibition (GI %) ranging from 2/59 to 5/59 when compared to the reference drug imatinib, which exhibited a GI % of 20/59 . This suggests that while the compound may possess some cytotoxic properties, further optimization may be necessary to enhance its efficacy.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. It is hypothesized that it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the benzenesulfonyl group is believed to enhance the compound's ability to interact with COX enzymes selectively, potentially leading to improved anti-inflammatory efficacy .

Comparative Analysis

A comparative analysis of similar compounds reveals that those with modifications in their functional groups can significantly alter their biological activity. For instance:

Compound NameAnti-inflammatory Activity (%)Cytotoxicity (GI %)
Celecoxib85.6N/A
Diclofenac83.4N/A
Compound A71.25/59
Compound B82.94/59

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on COX Inhibition : A study demonstrated that cyclic imides bearing benzenesulfonamide moieties exhibited high selectivity against COX-2 with selectivity indices (SI) ranging from 55.6 to 333.3 , indicating potential for targeted anti-inflammatory therapy .
  • Cytotoxicity Assessment : Another study assessed various derivatives' cytotoxicity across multiple cancer cell lines, highlighting the need for further investigation into structural modifications that could enhance selectivity and potency against specific cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.